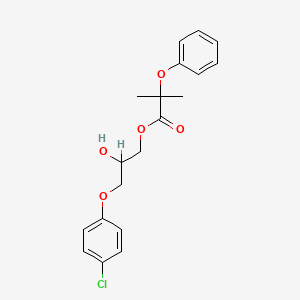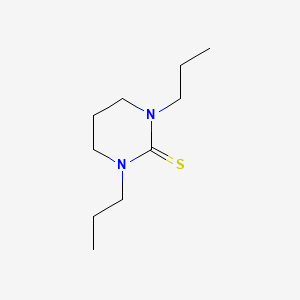
2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by a pyrimidine ring with a thione group at the 2-position and two propyl groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable diketone with thiourea in the presence of a base. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted pyrimidinethione derivatives.
Applications De Recherche Scientifique
2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2(1H)-Pyrimidinone, tetrahydro-1,3-dipropyl-
- 3,4,5,6-Tetrahydro-1,3-dipropylpyrimidin-2(1H)-one
Uniqueness
2(1H)-Pyrimidinethione, tetrahydro-1,3-dipropyl- is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thione group allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
30826-88-1 |
|---|---|
Formule moléculaire |
C10H20N2S |
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
1,3-dipropyl-1,3-diazinane-2-thione |
InChI |
InChI=1S/C10H20N2S/c1-3-6-11-8-5-9-12(7-4-2)10(11)13/h3-9H2,1-2H3 |
Clé InChI |
FWTLMXBRDIEOJQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCCN(C1=S)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




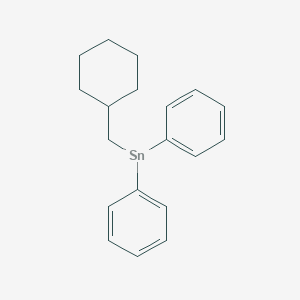

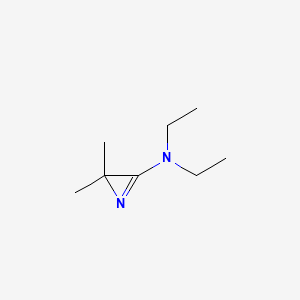
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
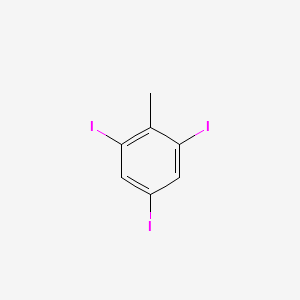
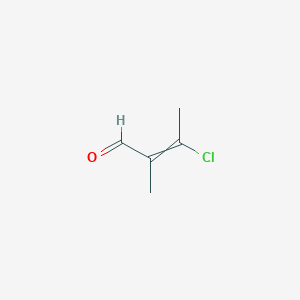
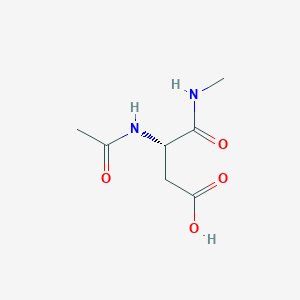
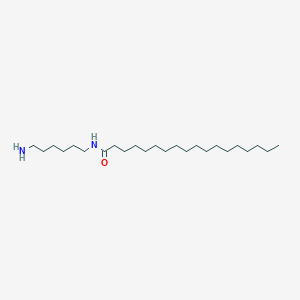

![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
